molecular formula C19H16ClFN2O3 B2921630 3-(4-chlorobutanamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide CAS No. 887883-83-2

3-(4-chlorobutanamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide

Cat. No.: B2921630
CAS No.: 887883-83-2
M. Wt: 374.8
InChI Key: LGJKOYDGROAQLD-UHFFFAOYSA-N
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Description

3-(4-chlorobutanamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring, a 4-chlorobutanamido group, and a 4-fluorophenyl group

Scientific Research Applications

3-(4-chlorobutanamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobutanamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the 4-chlorobutanamido Group: The 4-chlorobutanamido group can be introduced by reacting the benzofuran derivative with 4-chlorobutyryl chloride in the presence of a base such as triethylamine.

    Attachment of the 4-fluorophenyl Group: The final step involves the coupling of the intermediate product with 4-fluoroaniline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require specialized equipment for handling and purifying the compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobutanamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran ring or the amido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-(4-chlorobutanamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorobutanamido)-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide
  • 3-(4-bromobutanamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide
  • 3-(4-chlorobutanamido)-N-(4-methylphenyl)-1-benzofuran-2-carboxamide

Uniqueness

3-(4-chlorobutanamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide is unique due to the presence of both the 4-chlorobutanamido and 4-fluorophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds. These structural features can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

3-(4-chlorobutanoylamino)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O3/c20-11-3-6-16(24)23-17-14-4-1-2-5-15(14)26-18(17)19(25)22-13-9-7-12(21)8-10-13/h1-2,4-5,7-10H,3,6,11H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJKOYDGROAQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)F)NC(=O)CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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